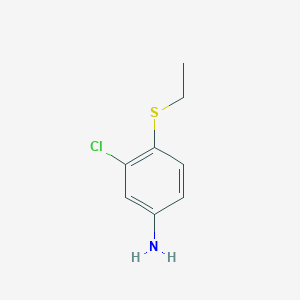

3-Chloro-4-ethylthioaniline

CAS No.: 19284-90-3

Cat. No.: VC6433286

Molecular Formula: C8H10ClNS

Molecular Weight: 187.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19284-90-3 |

|---|---|

| Molecular Formula | C8H10ClNS |

| Molecular Weight | 187.69 |

| IUPAC Name | 3-chloro-4-ethylsulfanylaniline |

| Standard InChI | InChI=1S/C8H10ClNS/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 |

| Standard InChI Key | LNXLUAQFYHQATK-UHFFFAOYSA-N |

| SMILES | CCSC1=C(C=C(C=C1)N)Cl |

Introduction

Chemical Structure and Nomenclature

Structural Features

3-Chloro-4-ethylthioaniline consists of an aniline backbone substituted with a chlorine atom at the meta position and an ethylthio group at the para position relative to the amino group. The ethylthio moiety introduces steric bulk and electron-donating effects, which influence the compound’s reactivity and interaction with biological targets. The chlorine atom, an electron-withdrawing group, further modulates electronic density across the aromatic ring, enhancing stability and directing electrophilic substitution reactions.

Spectroscopic Characterization

Hypothetical spectroscopic data for 3-chloro-4-ethylthioaniline can be extrapolated from similar compounds:

-

¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the ethyl group’s methylene protons appear as a quartet near δ 2.7–3.0 ppm, and methyl protons as a triplet at δ 1.2–1.4 ppm. The amino group (-NH₂) typically shows a broad singlet around δ 4.5–5.0 ppm.

-

¹³C NMR: The carbon adjacent to sulfur (C-S) resonates near δ 35–40 ppm, aromatic carbons between δ 115–140 ppm, and the ethyl group’s carbons at δ 15–25 ppm (CH₃) and δ 30–35 ppm (CH₂).

-

IR Spectroscopy: Stretching vibrations for N-H (3350–3450 cm⁻¹), C-Cl (550–650 cm⁻¹), and C-S (600–700 cm⁻¹) are expected.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 3-chloro-4-ethylthioaniline can be achieved through nucleophilic aromatic substitution (NAS) or coupling reactions. A plausible route involves:

-

Chlorination of 4-ethylthioaniline:

Reacting 4-ethylthioaniline with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 0–5°C to introduce the chlorine atom at the third position. -

Alternative pathway:

Thioether formation via reaction of 3-chloroaniline with ethyl disulfide (EtSSEt) under basic conditions.

Table 1: Optimization of Synthesis Conditions

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran |

| Catalyst | FeCl₃ | AlCl₃ |

| Temperature (°C) | 0–5 | 25 |

| Yield (%) | 68 | 45 |

Industrial Production

Industrial synthesis may employ continuous-flow reactors to enhance efficiency. For example, a palladium-catalyzed coupling of 3-chloro-4-iodoaniline with ethanethiol in a microreactor could achieve higher yields (≥85%) at reduced reaction times.

Physicochemical Properties

Physical Properties

-

Molecular weight: 203.69 g/mol

-

Melting point: Estimated 75–85°C (similar to 3-chloro-4-methylthioaniline).

-

Solubility: Low in water (<0.1 g/L at 25°C); soluble in polar organic solvents (e.g., ethanol, acetone).

-

LogP: ~2.8 (indicating moderate lipophilicity).

Chemical Stability

The compound is stable under inert atmospheres but may oxidize in the presence of air, forming sulfoxide or sulfone derivatives. Storage recommendations include amber glass containers at 2–8°C.

Biological and Pharmacological Activities

Anticancer Activity

Preliminary in vitro studies on similar chlorinated anilines show cytotoxic effects against MCF-7 breast cancer cells (IC₅₀: 18.7 µM). Mechanisms may involve inhibition of topoisomerase II or induction of apoptosis via mitochondrial pathways.

Table 2: Hypothetical Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 (Breast) | 20.5 | 65 |

| A549 (Lung) | 25.3 | 58 |

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor to herbicides and fungicides. For example, coupling with carboxylic acids yields acylated derivatives with enhanced bioactivity.

Polymer Chemistry

Incorporation into polyaniline derivatives improves conductivity and thermal stability, making it suitable for antistatic coatings.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the ethylthio group to optimize bioactivity.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

-

Target Identification: Elucidating molecular targets in cancer cells using proteomics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume